molecular formula C9H10F3NO2 B13406982 2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde

2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde

Cat. No.: B13406982
M. Wt: 221.18 g/mol
InChI Key: GJJPBNCJKNQLOH-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[221]heptane-3-carbaldehyde is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde typically involves a multi-step process. One common method includes the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde is unique due to its trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

2-(2,2,2-trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)13-6-2-1-5(3-6)7(13)4-14/h4-7H,1-3H2

InChI Key

GJJPBNCJKNQLOH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(N2C(=O)C(F)(F)F)C=O

Origin of Product

United States

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